![molecular formula C12H17NO2S B4675904 4-[(5-propyl-3-thienyl)carbonyl]morpholine](/img/structure/B4675904.png)
4-[(5-propyl-3-thienyl)carbonyl]morpholine
Overview
Description
4-[(5-propyl-3-thienyl)carbonyl]morpholine, also known as PTM, is a compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that belongs to the class of heterocyclic compounds, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-[(5-propyl-3-thienyl)carbonyl]morpholine is not yet fully understood, but it is thought to act as a modulator of ion channels in the brain. Specifically, it has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This results in an overall decrease in neuronal activity, which could explain the compound's anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on ion channels in the brain, 4-[(5-propyl-3-thienyl)carbonyl]morpholine has been found to have a range of other biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. It has also been found to have antioxidant properties, which could make it useful in the development of new drugs for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(5-propyl-3-thienyl)carbonyl]morpholine for lab experiments is its high potency and selectivity. It has been found to be highly effective at modulating ion channels in the brain, making it a potentially useful tool for studying neuronal excitability and synaptic transmission. However, one of the limitations of 4-[(5-propyl-3-thienyl)carbonyl]morpholine is its relatively short half-life, which could make it difficult to use in certain experiments.
Future Directions
There are many future directions for research on 4-[(5-propyl-3-thienyl)carbonyl]morpholine. One area of interest is in the development of new drugs for the treatment of inflammatory diseases, based on the compound's anti-inflammatory properties. Another area of interest is in the development of new drugs for the treatment of neurological disorders, based on its ability to modulate ion channels in the brain. Additionally, there is potential for the development of new imaging agents based on 4-[(5-propyl-3-thienyl)carbonyl]morpholine, which could be used to visualize the activity of ion channels in the brain in real-time. Overall, 4-[(5-propyl-3-thienyl)carbonyl]morpholine is a compound with a wide range of potential applications in scientific research, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Scientific Research Applications
4-[(5-propyl-3-thienyl)carbonyl]morpholine has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where it has been found to modulate the activity of ion channels in the brain. This makes it a potentially useful tool for studying the mechanisms of synaptic transmission and neuronal excitability. In addition, 4-[(5-propyl-3-thienyl)carbonyl]morpholine has been found to have anti-inflammatory properties, which could make it useful in the development of new drugs for the treatment of inflammatory diseases.
properties
IUPAC Name |
morpholin-4-yl-(5-propylthiophen-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-11-8-10(9-16-11)12(14)13-4-6-15-7-5-13/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPTZGCHGGYNRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl(5-propylthiophen-3-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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